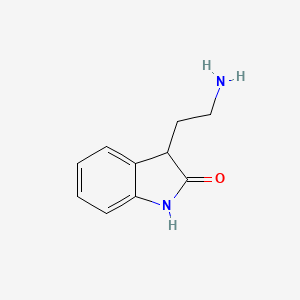
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” is a compound that is fundamentally a biogenic amine . It contains an indole ring along with chains of ethyl groups ended with an amino group . The strong coupling of the amine group with pyrrole produces a rigid chemical potential which demonstrates biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was successfully synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Molecular Structure Analysis
The molecular structure of “3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” is based on structures generated from information available in databases . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) .Chemical Reactions Analysis
Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . The specific chemical reactions of “3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” would depend on its specific structure and the conditions under which it is reacted.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Palladium-Catalyzed Synthesis : A C-N bond oxidative cleavage method was developed for synthesizing 3-acylated indoles, using palladium-catalyzed oxidative cross-coupling. These 3-acylated indoles are useful for constructing polyheterocyclic compounds, which have potential applications as probes for Hg(2+) and Fe(3+) (Tang et al., 2013).
Antibacterial and Antifungal Agents : Derivatives of isatin, including 3-[(2-aminoethyl)imino]-5-chloro-1,3-dihydro-2H-indol-2-one, were studied as ligands for metal chelates, which showed increased biological activity compared to their uncomplexed forms, suggesting potential as antibacterial and antifungal agents (Khalid et al., 2020).
Galanin Gal3 Receptor Binding : Amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one were synthesized to improve aqueous solubility while retaining high affinity for the human galanin Gal3 receptor, indicating potential for neurological research applications (Konkel et al., 2006).
Biological and Pharmaceutical Research
Antimicrobial Properties : Novel biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives demonstrated significant growth inhibiting potential against a variety of fungal and bacterial strains (Singh & Nagpal, 2005).
Drug Design and Spectroscopy : The structural and biological properties of 3-(2-aminoethyl) indole (tryptamine) were studied using molecular spectroscopy and cheminformatic tools, providing valuable information for pharmaceutical research (Hemachandran et al., 2018).
Antibacterial, Antifungal, and Antitubercular Activity : 1,3-dihydro-2H-indol-2-ones derivatives exhibited a range of biodynamic activities including antibacterial, antifungal, and antitubercular properties, highlighting their potential in treating various infections (Akhaja & Raval, 2011).
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDFIVJGWVHZAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

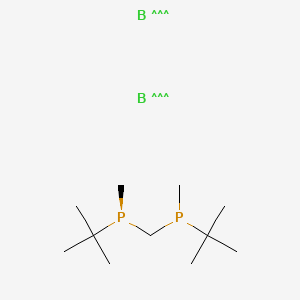
![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)
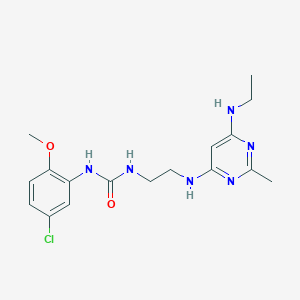
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)
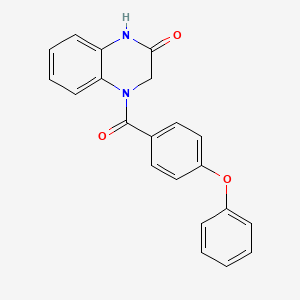
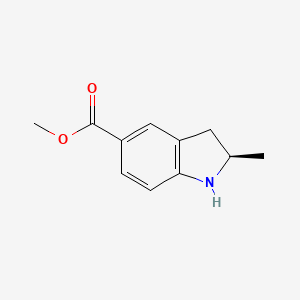
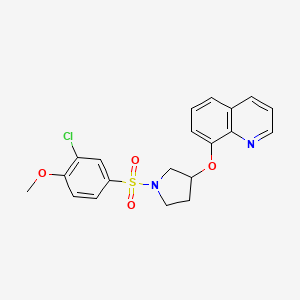
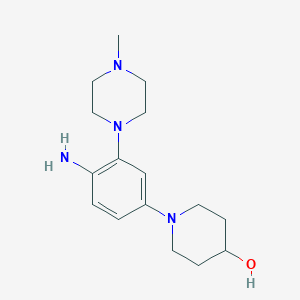
![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)
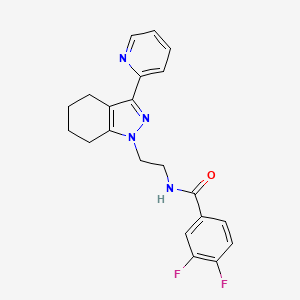
![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)